6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine
Description
Properties
IUPAC Name |
6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-7(2)5-4(3-9-7)6(8)11-10-5/h9H,3H2,1-2H3,(H3,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDLJJRSWZYEFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1)C(=NN2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Cyclization with Subsequent Ring-Opening
This method involves a three-component reaction followed by hydrazine-mediated ring-opening to construct the pyrrolo-pyrazole core:
- Initial cyclization : React methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate with aryl aldehydes and primary amines in ethanol at 80°C for 20 hours. Acetic acid catalyzes the formation of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione intermediates.
- Ring-opening : Treat the intermediate with hydrazine hydrate in dioxane at reflux. The reaction selectively opens the chromeno-pyrrole ring, yielding 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one.
- Functionalization : Reduce the ketone group to an amine using sodium borohydride in methanol, followed by methylation at the 6-position with methyl iodide and cesium carbonate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (intermediate) | 72–94% | |
| Reaction Time | 20–24 hours | |
| Purity (HPLC) | >95% |
SN-Ar Reaction with Amino Acids Followed by Reductive Lactamization
This approach exploits nucleophilic aromatic substitution (SN-Ar) to introduce amino acid moieties, followed by cyclization:
- SN-Ar reaction : React 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with D,L-α-amino acids (e.g., glycine, alanine) in aqueous sodium bicarbonate. The chloride substituent is replaced by the amino acid’s amine group.
- Reduction and lactamization : Hydrogenate the nitro group to an amine using 5% Pd/C, inducing spontaneous lactamization to form the pyrrolo-pyrazole framework.
- Methylation : Introduce methyl groups at the 6-position via alkylation with dimethyl sulfate under basic conditions.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (final product) | 65–70% | |
| Catalyst | 5% Pd/C | |
| Reaction Medium | Ethanol/water |
Comparison of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Multicomponent Cyclization | High yields, scalability | Requires functionalization steps |
| SN-Ar/Lactamization | Direct amine incorporation | Narrow substrate scope |
Industrial-Scale Considerations
- Continuous flow reactors improve efficiency for large-scale production of intermediates.
- Automated purification systems (e.g., crystallization protocols) reduce reliance on chromatography.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, anti-inflammatory, and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations
Pharmacological Activity
- Cmpd A (): A derivative with a tetrahydro-2H-pyran-4-ylmethyl substituent exhibits potent PKCα/β inhibition. Structural modifications here highlight the importance of the pyrrolo-pyrazole core in maintaining ATP-binding affinity while peripheral groups fine-tune selectivity .
Diazolo[3,4-c]pyrazole Analogs
Core Heteroatom Differences
- 6-Methyl-2H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine (): Replacing the pyrrolo ring with a diazolo system introduces additional nitrogen atoms, altering electron density and hydrogen-bonding capacity. The molecular formula (C₅H₇N₅) reflects a lower carbon/nitrogen ratio compared to the target compound (C₆H₁₂N₄), impacting solubility and metabolic stability .
Thieno[3,4-c]pyrazole Derivatives
Sulfur-Containing Analogs
- 2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine (): The thiophene ring introduces sulfur, enhancing π-stacking interactions and altering redox properties. The chlorophenyl group elevates lipophilicity (XLogP3 = 2.2), favoring CNS penetration but risking off-target effects .
- 2-(4-Fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine (): Fluorine substitution improves metabolic stability and bioavailability via reduced CYP450-mediated oxidation.
Pyrano-Dipyrazole and Pyrazolo-Pyrimidine Systems
Extended Fused Rings
Structural and Functional Comparison Table
Biological Activity
6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine (also referred to as pyrrolo[3,4-c]pyrazole) is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula : C7H12N4
- Molecular Weight : 225.12 g/mol
- CAS Number : 398491-61-7
Research indicates that 6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine exhibits significant biological activity primarily through its interaction with various molecular targets:
- DYRK1A Inhibition : The compound has been identified as a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases and cancer. Enzymatic assays have demonstrated nanomolar-level inhibitory activity against DYRK1A, suggesting its potential as a therapeutic agent in conditions where DYRK1A is dysregulated .
- Anti-inflammatory and Antioxidant Effects : The compound shows promising anti-inflammatory properties as evidenced by its ability to reduce pro-inflammatory responses in microglial cells. It also exhibits antioxidant activities that may contribute to its protective effects against oxidative stress .
- Antitumor Activity : Several studies have reported the compound's cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis and inhibit cell proliferation in A549 lung cancer cells with IC50 values indicating significant potency .
Table 1: Summary of Biological Activities
Detailed Findings
- DYRK1A Inhibition : The compound's design was optimized using artificial intelligence-driven methodologies to enhance its binding affinity to DYRK1A. Subsequent studies confirmed its efficacy in inhibiting this kinase at low concentrations .
- Antioxidant Properties : The antioxidant capacity was evaluated using Oxygen Radical Absorbance Capacity (ORAC) assays, which demonstrated that the compound effectively scavenges free radicals and reduces oxidative stress markers in treated cells .
- Cytotoxic Studies : In vitro studies on various cancer cell lines revealed that 6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine not only inhibited cell growth but also induced apoptosis through intrinsic pathways involving caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
